Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]-
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Overview
Description
Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]- is an organic compound with the molecular formula C18H18N2 and a molecular weight of 262.35 g/mol . It is known for its unique structure, which includes a benzonitrile group and a butylphenyliminomethyl group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]- typically involves the condensation of 4-butylaniline with 4-formylbenzonitrile. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]- is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]- involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The nitrile group can also participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile, 4-methyl-: Similar structure but with a methyl group instead of a butyl group.
Benzonitrile, 4-ethoxy-: Contains an ethoxy group instead of a butyl group.
Benzonitrile, 4-chloro-: Contains a chloro group instead of a butyl group.
Uniqueness
Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
39203-84-4 |
---|---|
Molecular Formula |
C18H18N2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
4-[(4-butylphenyl)iminomethyl]benzonitrile |
InChI |
InChI=1S/C18H18N2/c1-2-3-4-15-9-11-18(12-10-15)20-14-17-7-5-16(13-19)6-8-17/h5-12,14H,2-4H2,1H3 |
InChI Key |
BLMGOWKLIOMCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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